molecular formula C20H21N3OS2 B2704772 N-mesityl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-11-3

N-mesityl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2704772
CAS No.: 864917-11-3
M. Wt: 383.53
InChI Key: HWMFZSHGWAXAFL-UHFFFAOYSA-N
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Description

N-mesityl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group at the 3-position and a thioacetamide moiety at the 5-position.

The mesityl group may enhance metabolic stability compared to simpler aryl substituents, while the p-tolyl-thiadiazole moiety could contribute to π-π stacking interactions in biological targets. Computational studies on similar compounds suggest that such derivatives exhibit favorable binding energies with enzymes like cyclin-dependent kinases (CDKs) or α-glucosidase .

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c1-12-5-7-16(8-6-12)19-22-20(26-23-19)25-11-17(24)21-18-14(3)9-13(2)10-15(18)4/h5-10H,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMFZSHGWAXAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of mesityl chloride with p-tolylthiourea under specific conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The final step involves the acylation of the thiadiazole derivative with acetic anhydride to introduce the acetamide group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-mesityl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of mesityl acetamide with thiocarbonyl compounds under acidic or basic conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have reported on the anticancer efficacy of similar thiadiazole derivatives:

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of thiadiazole derivatives against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cell lines using the MTT assay. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
CompoundCell LineIC50 Value (µM)Reference
3dPC315
3hHT-2920
3jSKNMC25

Overview

In addition to anticancer properties, this compound has shown promising results in antimicrobial assays against various pathogens.

Evaluation Methods

Antimicrobial activity is typically assessed through methods such as disk diffusion and broth microdilution to determine Minimum Inhibitory Concentration (MIC).

Findings

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiadiazole ring or substituents on the mesityl group can significantly influence its potency and selectivity.

Mechanism of Action

The mechanism of action of N-mesityl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a family of thiadiazole-thioacetamide derivatives. Key structural variations among analogs include:

  • Aryl substituents on the thiadiazole ring : The p-tolyl group in the target compound contrasts with phenyl, halogenated phenyl (e.g., 4-bromophenyl in compound 9c ), or methylthio groups (e.g., CAS 876895-57-7 ). Bulkier groups like mesityl may reduce solubility but improve target selectivity.
  • Acetamide modifications: The mesityl-substituted acetamide differs from derivatives with thiazole-triazole appendages (e.g., compound 9a ) or sodium carboxylate salts (e.g., sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate ), which exhibit enhanced solubility and enzyme interaction.

Physicochemical Properties

  • Thermal stability : Thiadiazole derivatives typically exhibit high melting points (>200°C) due to rigid aromatic cores .

Computational and Crystallographic Insights

  • Docking studies : Analogous compounds (e.g., 9c ) show binding modes where the thiadiazole and aryl groups occupy hydrophobic enzyme pockets. The mesityl group may further optimize van der Waals interactions.
  • Crystallography : Programs like SHELXL and ORTEP-3 are critical for resolving thiadiazole ring puckering and confirming substituent geometry .

Biological Activity

N-mesityl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a mesityl group and a thiadiazole moiety, which are crucial for its biological activity. The presence of the thiadiazole ring is known to enhance the compound's interaction with biological targets.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of thiadiazoles exhibit significant antibacterial and antifungal activities against various pathogens. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Microorganism Activity Reference
Staphylococcus aureusModerate to significant
E. coliSignificant
Aspergillus nigerModerate

Antitumor Activity

The compound's potential as an antitumor agent is particularly noteworthy. Thiadiazole derivatives have been explored for their cytotoxic effects on various cancer cell lines. For example, one study highlighted that a related thiadiazole compound inhibited the Abl protein kinase with an IC50 value of 7.4 µM in K562 chronic myelogenous leukemia cells . This suggests that this compound may possess similar antitumor properties.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular proliferation and survival pathways.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some thiadiazole derivatives can increase ROS levels in cells, contributing to their cytotoxic effects.

Case Studies

Several studies have investigated the biological activities of thiadiazole derivatives:

  • A study published in 2018 assessed various 1,3,4-thiadiazole derivatives for their antimicrobial activities and found that certain substitutions significantly enhanced efficacy against both bacterial and fungal strains .
  • Another research article focused on the synthesis and evaluation of novel thiadiazole derivatives for their antitumor potential, demonstrating promising results against multiple cancer cell lines .

Q & A

Basic: What are the recommended synthetic routes for N-mesityl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves coupling a thiol-containing thiadiazole intermediate with a mesityl-substituted acetamide precursor. Key steps include:

  • Thiadiazole formation : Cyclization of thiosemicarbazides or oxidative cyclization of thioamides under acidic conditions (e.g., glacial acetic acid reflux) to form the 1,2,4-thiadiazole core .
  • Thioether linkage : Nucleophilic substitution between a thiol group on the thiadiazole and a chloroacetamide derivative, often catalyzed by triethylamine in solvents like dioxane or ethanol .
  • Optimization : Yield and purity depend on stoichiometric ratios (e.g., 1:1 molar ratio of reactants), solvent choice (polar aprotic solvents enhance reactivity), and temperature control (reflux at 80–100°C minimizes side reactions) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm the mesityl (δ ~2.2 ppm for methyl groups) and p-tolyl (δ ~7.1–7.3 ppm for aromatic protons) substituents .
    • FTIR : Identify characteristic bands for thioamide (C=S stretch at ~650–750 cm⁻¹) and acetamide (N–H bend at ~1550 cm⁻¹) .
  • Crystallography :
    • X-ray diffraction : Use SHELXL for refinement, with Olex2 or WinGX for data processing. Key parameters: R₁ < 0.05, wR₂ < 0.15, and Flack parameter for chiral centers .
    • ORTEP-3 : Visualize thermal ellipsoids to assess disorder in the thiadiazole or mesityl groups .

Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity trends?

Answer:

  • Methodology :
    • Basis sets : Use B3LYP/6-31G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential (MESP), and Mulliken charges .
    • Conformational analysis : Apply Cremer-Pople puckering parameters to model ring puckering in the thiadiazole moiety .
  • Applications :
    • Predict nucleophilic/electrophilic sites via MESP maps (e.g., sulfur atoms in thiadiazole as nucleophilic centers).
    • Correlate HOMO-LUMO gaps with experimental redox behavior .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

Answer:

  • Disorder handling :
    • Split positions for overlapping atoms (e.g., mesityl methyl groups) using PART instructions in SHELXL .
    • Apply restraints (e.g., SIMU, DELU) to maintain reasonable thermal motion .
  • Twinning :
    • Use TWIN/BASF commands in SHELXL for non-merohedral twinning. Verify with Hooft statistics .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Advanced: What role does the thiadiazole-thioacetamide scaffold play in biological activity, and how can substitutions modulate this?

Answer:

  • Mechanistic insights :
    • The thiadiazole ring’s electron-deficient nature facilitates π-π stacking with biological targets (e.g., enzymes or DNA) .
    • Thioacetamide’s sulfur participates in hydrogen bonding or metal coordination .
  • Structure-activity relationships :
    • Electron-withdrawing groups (e.g., p-tolyl) enhance stability and target affinity.
    • Substituent position : Para-substituted aryl groups (vs. meta) improve steric compatibility in binding pockets .
    • Bioactivity assays : Test antimicrobial activity via MIC assays against S. aureus or E. coli .

Advanced: How can synthetic byproducts or impurities be identified and mitigated?

Answer:

  • Analytical methods :
    • HPLC-MS : Detect trace impurities (e.g., unreacted chloroacetamide) using C18 columns and acetonitrile/water gradients .
    • TLC monitoring : Use silica gel plates with UV254 to track reaction progress and isolate intermediates .
  • Mitigation strategies :
    • Recrystallization from ethanol/water mixtures (7:3 v/v) removes polar byproducts .
    • Column chromatography with hexane/ethyl acetate (gradient elution) separates non-polar impurities .

Advanced: What are the challenges in computational modeling of thiadiazole-containing compounds?

Answer:

  • Conformational flexibility :
    • Use molecular dynamics (MD) simulations (AMBER or GROMACS) to sample low-energy conformers .
  • Solvent effects :
    • Include implicit solvent models (e.g., PCM) to account for polarity’s impact on tautomerism (e.g., thione-thiol equilibrium) .
  • Validation :
    • Compare computed IR/NMR spectra with experimental data to refine force fields .

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